molecular formula C13H24N2O4 B3091208 (2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid CAS No. 1217514-76-5

(2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid

Cat. No.: B3091208
CAS No.: 1217514-76-5
M. Wt: 272.34 g/mol
InChI Key: URRSXDJTLOGDMW-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid is a chiral amino acid derivative featuring a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in peptide synthesis to protect amine functionalities during coupling reactions . This compound’s structural complexity and stereochemistry make it valuable in medicinal chemistry and drug development, particularly for creating constrained peptides or enzyme inhibitors. Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 296.34 g/mol (calculated).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-9(8-15)7-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)/t9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRSXDJTLOGDMW-AXDSSHIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid typically involves the following steps:

    Protection of the Piperidine Nitrogen: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Amino Acid Backbone: The protected piperidine is then coupled with a suitable amino acid precursor. This can be done using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

    Deprotection: After the coupling reaction, the Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of automated peptide synthesizers for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carbonyl group of the Boc protecting group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Conversion to the corresponding alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the structure and function of proteins. It can be incorporated into peptides and proteins to investigate their biochemical properties and interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity/Notes Reference
(2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid - C₁₃H₂₄N₂O₄ 296.34 Piperidin-3-yl, Boc Target compound -
2-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid 1255666-24-0 C₁₃H₂₄N₂O₄ 296.34 Piperidin-4-yl, Boc 95% purity; positional isomer
(2S)-2-amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid 149704-62-1 C₁₀H₁₁N₃O₂ 205.21 Pyrrolopyridin-3-yl Aromatic heterocycle; potential bioactivity
(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid 2343963-98-2 C₁₃H₂₀N₂O₄ 280.31 Bicyclo[1.1.1]pentanyl Rigid scaffold; research use only
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate 1442483-69-3 C₁₄H₂₄N₂O₅ 300.36 2-Oxopiperidin-3-yl, methyl ester Ester derivative; enhanced lipophilicity
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid 2250244-27-8 C₉H₁₅NO₅ 217.22 Ethoxycarbonyl group Aliphatic side chain; solubility modulator

Key Differences and Implications

Piperidine Substituent Position (3-yl vs. 4-yl)

The positional isomerism between the target compound and 2-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid (CAS 1255666-24-0) significantly impacts steric and electronic profiles. The 3-substituted piperidine may adopt distinct conformational preferences in peptide chains compared to the 4-substituted analog, affecting binding affinity in biological targets .

Heterocyclic vs. Aliphatic Side Chains
Functional Group Modifications
  • The methyl ester derivative (CAS 1442483-69-3) enhances lipophilicity, facilitating membrane permeability in prodrug designs .
  • The ethoxycarbonyl side chain (CAS 2250244-27-8) may improve aqueous solubility, advantageous for formulations .

Biological Activity

(2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid, also known by its CAS number 1217514-76-5, is a compound with significant biological activity. This article examines its pharmacological properties, structure-activity relationships, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O4C_{13}H_{24}N_{2}O_{4} with a molecular weight of approximately 272 Da. Its structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₄
Molecular Weight272 Da
LogP-1.37
Polar Surface Area (Ų)93
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Neuropharmacological Effects

The piperidine moiety in the compound may influence neuropharmacological activities. Compounds with piperidine structures have been studied for their roles as neurotransmitter modulators. For instance, they can interact with G-protein coupled receptors (GPCRs), potentially affecting pathways involved in mood regulation and cognitive functions .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Piperidine Substitution : The presence of the tert-butoxycarbonyl group enhances lipophilicity, which may improve membrane permeability and receptor binding.
  • Amino Acid Backbone : The amino acid structure contributes to interactions with biological targets, potentially influencing both potency and selectivity.

Case Study: Antimicrobial Efficacy

A comparative study on thiazolidine derivatives found that certain modifications led to increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The most potent compound exhibited an IC50 value significantly lower than that of standard antibiotics . This suggests that similar modifications in this compound could yield enhanced antimicrobial properties.

Neuropharmacological Implications

Research into piperidine derivatives has shown promise in treating neurological disorders. For example, compounds targeting serotonin receptors have demonstrated efficacy in preclinical models of depression and anxiety . Given the structural characteristics of this compound, further exploration into its neuropharmacological effects could reveal therapeutic potentials.

Q & A

Q. What are the common synthetic routes for (2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid?

Methodological Answer: The synthesis typically involves:

Protection of the amine group : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃) .

Coupling with the piperidine moiety : The Boc-protected amino acid is coupled to 3-piperidinepropanoic acid derivatives using carbodiimide reagents (e.g., DCC or DIC) and catalysts like DMAP .

Deprotection : The Boc group is removed under acidic conditions (e.g., HCl in dioxane or TFA) to yield the free amine .

Q. Key Considerations :

  • Solid-phase synthesis (e.g., PS-2ClTrtCl resin) improves yield and purity by minimizing side reactions .
  • Microwave-assisted synthesis reduces reaction times for coupling steps .

Q. How is the tert-butoxycarbonyl (Boc) group utilized in the synthesis of this compound?

Methodological Answer: The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity during synthesis:

  • Stability : Resists nucleophilic and basic conditions but is cleaved by strong acids (e.g., HCl, TFA) .
  • Procedure :
    • Protection : React the amino acid with Boc₂O in THF/water (pH 8–9) at 0–25°C for 12–24 hours .
    • Deprotection : Treat with 4M HCl in dioxane for 2–4 hours, followed by neutralization and purification .

Application Example :
In peptide synthesis, Boc protection prevents undesired side-chain reactions during piperidine coupling .

Q. What spectroscopic methods are employed to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms stereochemistry (e.g., 2S configuration) and piperidine ring substitution .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidin-3-yl and propanoic acid regions .
  • Infrared Spectroscopy (IR) : Identifies Boc carbonyl stretches (~1680–1720 cm⁻¹) and amine/acid functionalities .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 287.17) .

Q. How does the stereochemistry at the 2S position influence the compound’s biological activity?

Methodological Answer: The 2S configuration is critical for interactions with chiral biological targets (e.g., enzymes or transporters):

  • Case Study : In LAT1 inhibitor studies, the S-enantiomer of analogous compounds showed 10-fold higher binding affinity than the R-form due to optimal hydrogen bonding with the active site .
  • Validation : Use chiral HPLC (e.g., Chirobiotic T column) to confirm enantiopurity and correlate with activity assays (IC₅₀) .

Q. What strategies address low yields in coupling reactions during synthesis?

Methodological Answer:

  • Reagent Optimization : Replace DCC with HATU or PyBOP to enhance coupling efficiency (yield improvement: 40% → 75%) .
  • Solvent Selection : Use DMF or DCM for better solubility of Boc-protected intermediates .
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes at 80°C, minimizing decomposition .

Q. Troubleshooting Table :

IssueSolutionYield Improvement
Low reactivity of piperidinePre-activate with HOBt/DIC+30%
Side-product formationUse excess Boc-amino acid (1.5 eq)+20%

Q. How do structural modifications (e.g., fluorine substitution) affect the compound’s properties?

Methodological Answer: Substituents on the piperidine or phenyl rings alter electronic and steric properties:

  • Fluorine Position : Para-fluorine increases metabolic stability but reduces solubility; meta-fluorine enhances binding affinity to hydrophobic pockets .
  • Validation : Synthesize analogs (e.g., 6-fluoro vs. 4-fluoro) and compare logP (chromatography) and KD (SPR assays) .

Q. Resolving contradictions in reported biological activities: What methodologies are used?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and cell lines (e.g., HEK293 for LAT1) .
  • Purity Analysis : Use HPLC-MS to confirm >95% purity and rule out impurities as confounding factors .
  • Orthogonal Assays : Validate binding with ITC (thermodynamic data) and SPR (kinetic data) to cross-check results .

Q. Computational approaches for predicting interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding poses with LAT1 (PDB: 6IRS). Focus on hydrogen bonds between the Boc group and Arg73 .
  • MD Simulations (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to design optimized analogs .

Validation : Synthesize top computational hits and test in vitro (e.g., IC₅₀ < 1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.